2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile
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Overview
Description
2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is a fascinating chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile typically involves:
Formation of the pyrrole ring: : Starting with 2,6-dichlorobenzyl chloride and an appropriate pyrrole precursor.
Introduction of the oxime: : Reaction with hydroxylamine hydrochloride.
Nicotinonitrile substitution: : Final coupling reaction with 4-methoxy-3-cyanopyridine under specific conditions.
Industrial Production Methods
Industrial production might involve large-scale synthesis using optimized catalytic processes, ensuring high yield and purity. The use of continuous flow reactors or batch processes can be considered based on the scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, especially at the pyrrole ring.
Reduction: : The compound can be reduced at various sites, affecting the oxime and aromatic systems.
Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as m-chloroperbenzoic acid.
Reducing agents: : Like lithium aluminum hydride for selective reductions.
Substitution reagents: : Including halogens or strong bases for nucleophilic substitutions.
Major Products
Oxidation products: : Often result in oxidized pyrrole rings or cleaved oxime groups.
Reduction products: : Lead to reduced oxime or benzyl rings.
Substitution products: : Depend on the reagent used but often involve modified aromatic rings.
Scientific Research Applications
2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is pivotal in:
Chemistry: : Serving as an intermediate for more complex molecules.
Medicine: : Possible applications in the development of pharmaceuticals targeting specific pathways.
Industry: : Utilized in manufacturing fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through:
Molecular interactions: : Binding to specific enzymes or receptors.
Pathways: : Influencing pathways such as oxidative phosphorylation or signal transduction, due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Unique Properties
Compared to similar compounds, 2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile stands out due to:
Its specific substitutions, which grant unique reactivity and stability.
Enhanced binding affinity in biological systems.
Similar Compounds
Pyrrole derivatives: : Such as pyrrole-2-carboxylate.
Nicotinonitrile analogs: : Including 4-chloronicotinonitrile.
There you have it—a detailed look into the world of this compound. Now, which part of this compound interests you the most?
Properties
IUPAC Name |
2-[2-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-26-18-7-8-23-19(14(18)10-22)25-9-3-4-13(25)11-24-27-12-15-16(20)5-2-6-17(15)21/h2-9,11H,12H2,1H3/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVTHNASXDMJK-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=CC=C3Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=CC=C3Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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